molecular formula C10H8N2O5 B12961929 Ethyl 4-cyano-5-hydroxy-2-nitrobenzoate

Ethyl 4-cyano-5-hydroxy-2-nitrobenzoate

Cat. No.: B12961929
M. Wt: 236.18 g/mol
InChI Key: KTQDSNCJFRCUJO-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-5-hydroxy-2-nitrobenzoate is a synthetic organic compound with the molecular formula C10H8N2O5 . It belongs to the class of substituted benzoate esters, characterized by the presence of cyano, hydroxy, and nitro functional groups on the aromatic ring. This specific arrangement of functional groups makes it a valuable synthon and building block in organic synthesis and materials science research. While specific studies on this compound are limited, its structure suggests significant potential as a key intermediate in the synthesis of more complex molecules. Based on research into analogous compounds, this compound may be utilized in the development of heterocyclic compounds, which are core structures in many pharmaceuticals and agrochemicals . Furthermore, derivatives of nitrobenzoates with extended π-conjugation are of interest for developing new materials with potential applications in opto-electronics, such as organic light-emitting devices (OLEDs) and non-linear optical (NLO) materials . The presence of strong electron-withdrawing groups also makes it a candidate for use in the synthesis of energetic materials and as a precursor for chemosensors . Researchers value this compound for its versatility in constructing complex molecular architectures, particularly in medicinal chemistry for drug discovery and in materials science for the creation of novel photonic and electronic components. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C10H8N2O5

Molecular Weight

236.18 g/mol

IUPAC Name

ethyl 4-cyano-5-hydroxy-2-nitrobenzoate

InChI

InChI=1S/C10H8N2O5/c1-2-17-10(14)7-4-9(13)6(5-11)3-8(7)12(15)16/h3-4,13H,2H2,1H3

InChI Key

KTQDSNCJFRCUJO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)O)C#N)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyano-5-hydroxy-2-nitrobenzoate typically involves multi-step organic reactions. One common method includes the nitration of ethyl 4-hydroxybenzoate followed by the introduction of a cyano group through a substitution reaction. The reaction conditions often involve the use of strong acids like sulfuric acid for nitration and cyanide salts for the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-5-hydroxy-2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium cyanide (NaCN) in the presence of a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of ethyl 4-cyano-5-oxo-2-nitrobenzoate.

    Reduction: Formation of ethyl 4-cyano-5-hydroxy-2-aminobenzoate.

    Substitution: Formation of various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-cyano-5-hydroxy-2-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-5-hydroxy-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The cyano group may also play a role in modulating the compound’s biological activity by interacting with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzoate Ester Family

The following table summarizes key structural and functional differences between Ethyl 4-cyano-5-hydroxy-2-nitrobenzoate and related compounds:

Compound Name Substituents (Positions) Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound -CN (4), -OH (5), -NO₂ (2) Not reported Not provided High polarity, potential bioactivity
Ethyl 4-nitrobenzoate -NO₂ (4) 195.15 Not provided Intermediate in organic synthesis
Ethyl 4-hydroxy-2-nitrobenzoate -OH (4), -NO₂ (2) 211.15 104356-27-6 Higher solubility due to -OH group
Ethyl 2-hydroxy-5-nitronicotinate -OH (2), -NO₂ (5) (nicotinate) 212.2 156896-54-7 Bioactive potential (nicotinate core)
Key Observations:

Substituent Effects on Reactivity: The cyano group in this compound is strongly electron-withdrawing, likely increasing the electrophilicity of the aromatic ring compared to simpler analogs like Ethyl 4-nitrobenzoate. This could enhance susceptibility to nucleophilic attack or reduction reactions targeting the nitro group . The hydroxyl group at position 5 may improve solubility in polar solvents (e.g., water, ethanol) relative to non-hydroxylated analogs. This is supported by Ethyl 4-hydroxy-2-nitrobenzoate, which lacks a cyano group but demonstrates enhanced solubility .

Comparison with Nicotinate Derivatives: Ethyl 2-hydroxy-5-nitronicotinate (a nicotinate ester) shares functional groups (-OH, -NO₂) but differs in core structure (pyridine vs. benzene). Nicotinate derivatives often exhibit distinct bioactivity due to their heterocyclic nature, as seen in ethyl acetate extracts of spices (e.g., turmeric, clove) .

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